1-cinnamyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUDPSJLRUDDY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-cinnamyl-1H-pyrrole-3-carboxylic acid typically involves:
- Construction of the pyrrole-3-carboxylic acid core.
- Introduction of the cinnamyl group at the nitrogen atom of the pyrrole ring.
The pyrrole-3-carboxylic acid scaffold can be accessed via multi-component reactions such as the Hantzsch pyrrole synthesis or through continuous flow methods that allow direct formation of pyrrole-3-carboxylic acids from suitable precursors. The cinnamyl group is introduced by alkylation of the pyrrole nitrogen with cinnamyl precursors.
Continuous Flow One-Step Synthesis of Pyrrole-3-Carboxylic Acids
A significant advancement in the preparation of pyrrole-3-carboxylic acids, including derivatives like this compound, is the development of a continuous flow, one-step synthesis method. This method was reported by Herath and Cosford (2010) and involves:
- Reacting tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor.
- Utilizing the hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the free carboxylic acid directly.
- This process avoids the need for isolation of intermediates and multiple purification steps.
| Aspect | Details |
|---|---|
| Reaction Type | Hantzsch pyrrole synthesis in continuous flow |
| Starting Materials | tert-butyl acetoacetates, amines, 2-bromoketones |
| Byproduct Utilization | HBr used for in situ ester hydrolysis |
| Reactor | Microfluidic chip (Syrris glass microreactor) |
| Advantages | One-step, continuous, no intermediate isolation, good yields, fast reaction times |
| Application | Synthesis of pyrrole-3-carboxylic acids and derivatives including CB1 inverse agonists |
This method has been successfully applied to synthesize various substituted pyrrole-3-carboxylic acids and their amides, demonstrating versatility and efficiency in producing biologically relevant compounds.
The introduction of the cinnamyl group at the pyrrole nitrogen is typically achieved via nucleophilic substitution or alkylation reactions. The general approach involves:
- Starting with a pyrrole-3-carboxylic acid or its ester derivative.
- Reacting with a cinnamyl halide or cinnamyl precursor under basic or catalytic conditions to attach the cinnamyl group at the nitrogen atom.
This step requires careful control of reaction conditions to ensure selective N-alkylation without affecting the carboxylic acid group or the aromatic pyrrole ring.
Batch Synthesis Approach
Traditional batch synthesis methods involve multi-step reactions with isolation and purification of intermediates:
- Preparation of pyrrole-3-carboxylic acid or ester via classical Hantzsch or Knorr pyrrole synthesis.
- Protection/deprotection steps if necessary.
- Alkylation of the pyrrole nitrogen with cinnamyl bromide or chloride in the presence of base.
- Hydrolysis of esters to carboxylic acid if starting from ester intermediates.
While effective, these methods are more time-consuming and less efficient compared to continuous flow processes.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Continuous Flow One-Step Synthesis | tert-butyl acetoacetates, amines, 2-bromoketones | Microreactor, in situ HBr hydrolysis | Fast, high yield, no intermediate isolation | Requires specialized equipment |
| Batch Multi-Step Synthesis | Pyrrole derivatives, cinnamyl halides | Alkylation under basic conditions, ester hydrolysis | Well-established, accessible reagents | Multiple steps, longer time, lower efficiency |
| Direct N-Alkylation | Pyrrole-3-carboxylic acid, cinnamyl halide | Base, solvent (e.g., DMF, THF), room temp or reflux | Straightforward for N-substitution | Possible side reactions, selectivity issues |
Research Findings and Optimization
- The continuous flow method leverages the HBr byproduct to hydrolyze tert-butyl esters in situ, which streamlines the process and enhances atom economy.
- Attempts to directly convert pyrrole-3-carboxylic acids to amides in flow reactors faced low conversion, but combining reagents in batch after flow synthesis improved yields significantly.
- The methodology tolerates a range of amines, including primary and secondary, allowing for structural diversity in derivatives.
- The continuous flow approach has been successfully applied to synthesize compounds with potential pharmaceutical applications, such as cannabinoid receptor inverse agonists, highlighting its utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
1-cinnamyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1-cinnamyl-1H-pyrrole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cinnamyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cinnamyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The biological activity and physicochemical characteristics of pyrrole-3-carboxylic acid derivatives are highly dependent on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogues:
Key Observations:
- Steric and Electronic Effects : Bulky substituents (e.g., cinnamyl, benzyl) may enhance membrane permeability in bacterial targets, whereas smaller groups (ethyl, cyclopropylmethyl) lack sufficient interaction with microbial enzymes .
- Synthetic Flexibility: Alkylation at the 1-position allows modular design, but bioactivity depends on aryl group selection at the 4-position.
Antimicrobial Activity
This compound demonstrated moderate antibacterial activity against Staphylococcus spp., likely due to its cinnamyl group’s lipophilicity enhancing cellular uptake. In contrast:
- 1-Benzyl-4-aryl analogues: All derivatives in this subclass were inactive against fungi (Candida, Aspergillus) and showed variable antibacterial effects, suggesting the cinnamyl group’s phenylpropanoid structure is critical for target engagement .
- Pyrazole Analogues : Compounds like 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid () belong to a different heterocyclic class (pyrazole vs. pyrrole) and are primarily used in chemical synthesis rather than antimicrobial applications.
Biological Activity
1-Cinnamyl-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C12H13N1O2
- Molecular Weight : 203.24 g/mol
- CAS Number : 1563997-92-1
The compound consists of a pyrrole ring substituted with a cinnamyl group and a carboxylic acid, which may contribute to its diverse biological activities.
This compound exhibits various mechanisms that underlie its biological effects:
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways. For instance, studies on fused pyrroles indicate significant inhibition of IL-1β and TNF-α, key mediators in inflammation .
- Antimicrobial Properties : Pyrrole derivatives are known for their antimicrobial activities. Research has indicated that modifications to the pyrrole structure can enhance activity against resistant strains of bacteria, including Mycobacterium tuberculosis .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that related pyrrole compounds inhibited cytokine production in vitro. The results showed a dose-dependent response with significant reductions in IL-6 and TNF-α levels, indicating potential therapeutic benefits in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of pyrrole derivatives, including this compound, which displayed promising activity against M. tuberculosis. The structure–activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring enhanced efficacy against resistant strains .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The compound's solubility profile suggests moderate absorption characteristics. Its distribution in biological systems may be influenced by its lipophilicity due to the cinnamyl moiety.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways involved in the clearance of this compound from biological systems.
Q & A
Q. What are the common synthetic routes for 1-cinnamyl-1H-pyrrole-3-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves functionalizing the pyrrole ring at the 3-position with a cinnamyl group. A multi-step approach may include:
- Alkylation : Introducing the cinnamyl moiety via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling) .
- Carboxylic Acid Formation : Oxidation of a methyl or alcohol group at the 3-position using agents like KMnO₄ or enzymatic methods .
- Yield Optimization : Reaction variables such as temperature (e.g., 60–80°C for Pd-mediated coupling), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly impact yields. Parallel screening using HTE (High-Throughput Experimentation) is recommended .
Q. How is the structural identity of this compound confirmed experimentally?
- X-ray Crystallography : Resolves hydrogen-bonded dimers (e.g., N–H⋯O interactions) and confirms spatial arrangement, as seen in related pyrrole-carboxylic acids .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Key signals include the pyrrole NH proton (~δ 10–12 ppm) and carboxylic acid protons (broad, δ ~12–14 ppm). The cinnamyl group shows vinyl protons (δ 6–7 ppm) and coupling patterns (J = 15–16 Hz for trans-alkene) .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing carboxylic acid group stabilizes the pyrrole ring, influencing binding to biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., PYCR1, a reductase linked to cancer metabolism) to prioritize analogs with enhanced binding affinity. Focus on substituents at the 1- and 3-positions .
Q. How should researchers address contradictions in reported bioactivity data for pyrrole-carboxylic acid derivatives?
- Comparative Assays : Standardize cell-based assays (e.g., IC₅₀ measurements against control compounds like Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate, which shows lipid-lowering effects) .
- Meta-Analysis : Evaluate variables such as cell line specificity (e.g., HepG2 vs. HEK293), compound purity (≥95% by HPLC), and solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies mitigate stability and solubility challenges during in vitro studies?
Q. How can reaction mechanisms for key transformations (e.g., oxidation of pyrrole derivatives) be validated?
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during oxidation reactions .
- Kinetic Studies : Compare rate constants under varying conditions (e.g., pH, temperature) to distinguish between radical vs. ionic pathways .
Q. What methodologies enable comparative analysis of structural analogs for SAR studies?
- Functional Group Replacement : Synthesize analogs with variations (e.g., replacing cinnamyl with nonyl or tetradecyl groups) and assess bioactivity shifts .
- Physicochemical Profiling : LogP measurements (via shake-flask method) correlate hydrophobicity with membrane permeability .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | ↑ 20–40% |
| Solvent | Anhydrous DMF | ↑ Solubility |
| Temperature | 80°C (reflux) | ↑ Kinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
